4-Bromo-3-pentyloxybenzenesulfonamide
Description
4-Bromo-3-pentyloxybenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a pentyloxy group (-O-C₅H₁₁) at the 3-position and a sulfonamide (-SO₂NH₂) group attached to the benzene ring. Key features include:
Properties
Molecular Formula |
C11H16BrNO3S |
|---|---|
Molecular Weight |
322.217 |
IUPAC Name |
4-bromo-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-2-3-4-7-16-11-8-9(17(13,14)15)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15) |
InChI Key |
WNBGFAMEGNPDMH-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
The following benzenesulfonamide derivatives are selected based on structural similarity and available
Substituent Effects on Properties
Lipophilicity and Solubility
- The pentyloxy group in the target compound increases lipophilicity compared to hydroxymethyl (logP ~1.5 vs. ~0.8) , enhancing membrane permeability but reducing aqueous solubility.
- Trifluoromethyl and pyridyl groups introduce polarity, moderating solubility in organic solvents .
Reactivity
- Bromine at the 4-position facilitates cross-coupling reactions (e.g., with arylboronic acids) in all analogs .
- The pentyloxy ether linkage offers stability compared to esters or hydroxymethyl groups, reducing hydrolysis risks .
Bioactivity
- Sulfonamide scaffolds are known for enzyme inhibition (e.g., carbonic anhydrase, COX-2). The pentyloxy chain may improve blood-brain barrier penetration compared to smaller substituents like methyl .
- Pyridyl-substituted analogs exhibit enhanced binding to metalloenzymes due to nitrogen coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
